6-Nitrobenzo[d]isothiazol-3-amine
Description
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic compounds are integral to medicinal chemistry and materials science. Their structural complexity and diverse functionalities allow for fine-tuning of their chemical and physical properties. This adaptability makes them ideal candidates for a wide range of applications, from pharmaceuticals to organic electronics. The fusion of a benzene (B151609) ring with a five-membered ring containing nitrogen and sulfur atoms, as seen in benzothiazoles and benzo[d]isothiazoles, creates a stable and versatile core structure. derpharmachemica.com This core can be readily modified with various substituents to modulate its biological activity and other characteristics.
The Benzo[d]isothiazole Nucleus: Structural Features and Research Context
The benzo[d]isothiazole nucleus is an aromatic heterocyclic system where a benzene ring is fused to an isothiazole (B42339) ring. arkat-usa.org The isothiazole ring itself is a five-membered ring containing a nitrogen and a sulfur atom in a 1,2-relationship. arkat-usa.org This arrangement of atoms imparts distinct electronic properties to the molecule, influencing its reactivity and potential for intermolecular interactions.
The benzo[d]isothiazole scaffold is a key component in a variety of biologically active compounds. For instance, derivatives of this nucleus have been investigated for their potential as inhibitors of enzymes like phosphomannose isomerase and as modulators of glutamate (B1630785) receptors. arkat-usa.orgnih.gov The versatility of the benzo[d]isothiazole core allows for the synthesis of a wide array of derivatives with diverse applications in medicinal chemistry and catalysis. arkat-usa.org
Overview of Substituted Benzo[d]isothiazol-3-amines in Academic Inquiry
Substituted benzo[d]isothiazol-3-amines are a class of compounds that have garnered significant interest in academic research. The presence of an amino group at the 3-position provides a reactive site for further chemical modifications, enabling the synthesis of a broad range of derivatives. These compounds have been explored for various biological activities. For example, certain benzo[d]isothiazole derivatives have shown potential as inhibitors of the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.gov Additionally, Schiff bases derived from benzo[d]isothiazoles have been synthesized and evaluated for their antiproliferative and cytotoxic activities. nih.govtandfonline.com
The introduction of a nitro group onto the benzene ring, as in 6-Nitrobenzo[d]isothiazol-3-amine, further modifies the electronic properties of the molecule. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire ring system and the basicity of the amino group. Research into nitro-substituted benzothiazoles, a closely related class of compounds, has shown their utility as intermediates in the synthesis of dyes and biologically active molecules. rjpbcs.comsigmaaldrich.comchemicalbook.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O2S |
|---|---|
Molecular Weight |
195.20 g/mol |
IUPAC Name |
6-nitro-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C7H5N3O2S/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9) |
InChI Key |
PLHOLGSXQBLUTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SN=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Nitrobenzo D Isothiazol 3 Amine
Strategies for Benzo[d]isothiazole Ring System Construction
The formation of the bicyclic benzo[d]isothiazole structure is a critical step in the synthesis. This is typically accomplished through intramolecular cyclization reactions where a sulfur-nitrogen bond is formed.
The construction of the benzo[d]isothiazole ring often proceeds via the cyclization of ortho-functionalized benzene (B151609) derivatives. A common method involves the oxidative cyclization of 2-aminothiobenzamides. For the synthesis of the target molecule, this would involve a precursor like 2-amino-5-nitrothiobenzamide. The reaction typically uses an oxidizing agent to facilitate the formation of the N-S bond, leading directly to the 3-aminobenzo[d]isothiazole skeleton.
Another efficient, metal-free approach involves the reaction of a 2-halobenzonitrile with a sulfur source, such as sodium sulfide. google.com The resulting intermediate can then be reacted with an aminating agent to form the 3-aminobenzo[d]isothiazole core. google.com This method is advantageous as it avoids the use of heavy metal catalysts.
A variety of cyclization strategies are summarized in the table below.
| Starting Material Type | Reagents | Reaction Type | Ref. |
| 2-Mercaptobenzamides | O₂, Cu(I) catalyst | Intramolecular Oxidative Dehydrogenative Cyclization | arkat-usa.org |
| 2-Halobenzamides | Sulfur powder (S₈), CuCl catalyst | Intermolecular Cascade Reaction | arkat-usa.org |
| Benzamidine (B55565) compounds | Elemental Sulfur, Base | Oxidative N-S/C-S Bond Formation | google.com |
| 2-Fluorobenzonitrile | Sodium Sulfide, Ammonia (B1221849), Sodium Hypochlorite (B82951) | Nucleophilic Aromatic Substitution / Cyclization | google.com |
The introduction of the 3-amino group is a key transformation. One of the most direct methods is to start with a precursor that already contains the necessary nitrogen atom. For instance, the cyclization of a 2-aminothiobenzamide derivative directly yields the 3-aminobenzo[d]isothiazole product.
Alternatively, the 3-amino group can be installed by reacting a 3-halobenzo[d]isothiazole with an amino source. However, a more common and efficient route involves the cyclization of ortho-substituted benzonitriles. For example, a patent describes a method where a 2-halobenzonitrile undergoes a nucleophilic substitution reaction, which then cyclizes to form the 3-aminobenzo[d]isothiazole. google.com A particularly relevant method involves the reaction of 2-amino-5-nitrobenzonitrile (B98050) with hydrogen sulfide, catalyzed by an amine, to produce 2-amino-5-nitrothiobenzamide, a direct precursor for cyclization. google.com
A Chinese patent highlights a process for producing 3-aminobenzo[d]isothiazole and its derivatives from benzamidine compounds and elemental sulfur in the presence of a base, avoiding the need for a metal catalyst. google.com
Regioselective Nitration in Benzo[d]isothiazole Systems
The introduction of a nitro group at the 6-position requires careful control of the reaction conditions to ensure the correct isomer is formed. This can be achieved either by direct nitration of the benzo[d]isothiazole ring or by using a precursor that is already nitrated in the desired position.
Direct nitration of the 3-aminobenzo[d]isothiazole ring is a possible route. In electrophilic aromatic substitution reactions, the position of the incoming nitro group is directed by the existing substituents. The isothiazole (B42339) ring is generally deactivating, while the 3-amino group is strongly activating and ortho-, para-directing. Therefore, nitration would be expected to occur at the positions ortho or para to the amino group. In the case of 3-aminobenzo[d]isothiazole, this would correspond to the 4- and 6-positions. A mixture of isomers is often obtained, which would then require separation. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are typically employed for such transformations.
A more controlled and widely used method for obtaining the 6-nitro derivative is to begin with a precursor that already contains the nitro group at the correct position. This strategy avoids the potential for isomer formation during the nitration step and often leads to a cleaner reaction profile. A key intermediate for this approach is 2-amino-5-nitrobenzonitrile. chemsynthesis.com This compound has the nitro group located at the position that will become the 6-position of the final benzo[d]isothiazole ring. Patents describe the synthesis of 2-amino-5-nitrobenzonitrile from 5-nitroanthranilic acid amide using dehydrating agents like phosphorus pentachloride or phosphorus pentoxide, with yields reported to be over 90%. google.com
The general strategy is outlined below:
| Precursor | Key Transformation | Resulting Intermediate | Ref. |
| 5-Nitroanthranilic acid amide | Dehydration (e.g., PCl₅) | 2-Amino-5-nitrobenzonitrile | google.com |
| 2-Amino-5-nitrobenzonitrile | Thionation (e.g., H₂S) | 2-Amino-5-nitrothiobenzamide | google.com |
This precursor-based approach is also seen in the synthesis of other nitro-substituted heterocycles, such as 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives, which start from 6-methoxy-5-nitro-1-tetralone. nih.gov
Multi-Step Synthetic Sequences for 6-Nitrobenzo[d]isothiazol-3-amine Derivatives
The complete synthesis of this compound is typically achieved through a multi-step sequence that combines the strategies mentioned above. The most logical and frequently employed route begins with a pre-nitrated benzene derivative, followed by the construction of the heterocyclic ring.
A representative synthetic sequence is detailed in the table below:
| Step | Starting Material | Reagents/Conditions | Product | Purpose | Ref. |
| 1 | 5-Nitroanthranilic acid amide | PCl₅, Dioxane, 40°C | 2-Amino-5-nitrobenzonitrile | Introduction of nitrile group | google.com |
| 2 | 2-Amino-5-nitrobenzonitrile | H₂S, Amine catalyst (e.g., Triethylamine), Methanol | 2-Amino-5-nitrothiobenzamide | Conversion of nitrile to thioamide | google.com |
| 3 | 2-Amino-5-nitrothiobenzamide | Oxidizing agent (e.g., H₂O₂, I₂) | This compound | Oxidative cyclization to form the isothiazole ring | - |
This sequence is highly efficient as it installs the nitro group early in the synthesis, ensuring the correct regiochemistry and avoiding a potentially low-yielding or non-selective nitration step on the final heterocyclic system. The subsequent steps focus on building the isothiazole ring with the 3-amino group already in place from the precursor.
Chemical Reactivity Profiles of 6 Nitrobenzo D Isothiazol 3 Amine
Reactivity of the Amino Group
The exocyclic amino group at the 3-position is a primary determinant of the molecule's reactivity, primarily functioning as a nucleophilic center.
Nucleophilic Reactivity of the Exocyclic Amine
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. This reactivity is exemplified in condensation reactions. For instance, the amino group of the structurally related 2-amino-6-nitrobenzothiazole (B160904) readily reacts with various aromatic aldehydes. rjpbcs.com This reaction, typically carried out under reflux with a catalytic amount of acid, results in the formation of Schiff bases (N-benzylidene-6-nitro[d]thiazol-2-amines). rjpbcs.com It is expected that 6-Nitrobenzo[d]isothiazol-3-amine would undergo similar condensations with aldehydes and ketones to form the corresponding imines.
The nucleophilicity of the amino group is a key feature, allowing for the synthesis of a wide array of derivatives. Amines are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl or aryl groups attached to the nitrogen atom. msu.edu As a primary amine, this compound can participate in reactions typical of this class, serving as a building block for more complex molecules. msu.edu
Electrophilic Attack on the Amino Nitrogen
The amino group is susceptible to attack by various electrophiles. rjpbcs.com Reactions with acylating and sulfonylating agents are characteristic of primary amines. A common reaction for primary amines is the Hinsberg test, which involves reacting the amine with benzenesulfonyl chloride in the presence of an aqueous base. msu.edu This reaction forms a sulfonamide derivative. msu.edu Similarly, acylation with acid chlorides or anhydrides would yield the corresponding amide derivatives. These reactions underscore the ability of the amino nitrogen to act as a nucleophile, attacking the electrophilic carbon or sulfur atom of the reagent.
Transformations of the Nitro Group
The nitro group at the 6-position profoundly influences the electronic properties of the aromatic ring and is itself a site of significant chemical transformation, primarily through reduction.
Reductive Processes of the Nitro Moiety
The reduction of aromatic nitro groups is a well-established and crucial transformation in organic synthesis, often leading to the formation of an amino group. wikipedia.orgnih.gov This conversion can be achieved using a variety of reducing agents and methods.
Common methods for the reduction of nitroarenes include:
Catalytic Hydrogenation : This involves the use of catalysts like Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide (PtO₂) with hydrogen gas. wikipedia.org
Metal-Acid Systems : A classic method involves the use of metals such as iron, tin, or zinc in an acidic medium. wikipedia.org For example, the reduction of similar 6-nitro-2-(substituted-phenyl)benzothiazoles has been successfully carried out using tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). mdpi.com
Other Reagents : A range of other reagents can also be employed, including sodium hydrosulfite, sodium sulfide, and trichlorosilane (B8805176) (HSiCl₃) in the presence of a tertiary amine. wikipedia.orggoogle.comorganic-chemistry.org
The reduction process is not a single step but a six-electron reduction that proceeds through several intermediates. The nitro group (R-NO₂) is sequentially reduced to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to the amine (R-NH₂). nih.gov
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Conditions | Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Raney Ni, Pd/C) | H₂ gas | Amine | wikipedia.org |
| Iron (Fe) / Acid (e.g., Acetic Acid) | Reflux | Amine | wikipedia.org |
| Tin(II) Chloride (SnCl₂) / HCl | Acidic conditions | Amine | mdpi.com |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution | Amine | wikipedia.org |
| Trichlorosilane (HSiCl₃) / Tertiary Amine | Mild, metal-free | Amine | google.comorganic-chemistry.org |
| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Aqueous solution | Hydroxylamine | wikipedia.org |
Electron-Withdrawing Effects of the Nitro Substituent on the Aromatic System
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov Its strong deactivating effect on the aromatic ring is due to both resonance and inductive effects. This is quantitatively described by its positive Hammett sigma constant (σp = +0.78), which indicates a significant withdrawal of electron density from the benzene (B151609) ring. nih.gov
This electron-withdrawing nature has several consequences for the reactivity of the this compound molecule:
It decreases the electron density of the entire benzo[d]isothiazole ring system, making it less susceptible to electrophilic aromatic substitution.
It increases the acidity of the N-H protons of the amino group, although the amino group itself remains a nucleophilic center.
The powerful electron-withdrawing properties of the nitro group can significantly enhance the reactivity of other groups on the ring towards nucleophilic attack. nih.gov
Upon reduction, the nitro group is converted into an amino group, which has the opposite electronic effect. The amino group is a strong electron-donating group (σp = -0.66), which dramatically alters the chemical reactivity of the aromatic system by increasing its electron density. nih.gov
Reactivity of the Benzo[d]isothiazole Ring System
The benzo[d]isothiazole scaffold is a fused heterocyclic system that forms the core of many biologically active compounds. arkat-usa.org The isothiazole (B42339) portion of the ring contains two electronegative heteroatoms, sulfur and nitrogen, in a 1,2-relationship, which defines its fundamental chemical character. arkat-usa.org
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is influenced by the directing effects of the fused isothiazole ring, the amino group at position 3, and the nitro group at position 6.
The amino group (-NH₂) at the 3-position of the isothiazole ring is a powerful activating group. Through resonance, it donates electron density to the heterocyclic ring. While its primary effect is on the isothiazole portion, its electronic influence can extend to the fused benzene ring.
The nitro group (-NO₂) at the 6-position is a strong deactivating group. It withdraws electron density from the benzene ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. The nitro group is a meta-director.
The isothiazole ring itself is a heterocyclic system with its own electronic distribution that influences the reactivity of the fused benzene ring.
The available positions for electrophilic attack on the benzene ring are C4, C5, and C7. The directing effects of the substituents are summarized in the table below:
| Substituent | Position | Electronic Effect | Directing Influence |
| Isothiazole Ring | Fused | Weakly deactivating | Influences overall reactivity |
| Amino Group | 3 | Activating | Ortho, Para-directing (relative to its position) |
| Nitro Group | 6 | Deactivating | Meta-directing |
Considering these factors, the most likely positions for electrophilic attack would be those activated by the amino group and least deactivated by the nitro group. The C7 position is ortho to the deactivating nitro group and is also influenced by the heterocyclic ring. The C5 position is ortho to the nitro group. The C4 position is para to the nitro group.
Given the strong meta-directing effect of the nitro group, substitution at the C5 and C7 positions is electronically disfavored. The C4 position, being para to the strongly deactivating nitro group, is also significantly deactivated. Therefore, electrophilic aromatic substitution on the benzene ring of this compound is expected to be very difficult and require harsh reaction conditions. If a reaction were to occur, the least deactivated position would likely be favored, though yields are expected to be low.
Nucleophilic Aromatic Substitution Considerations
Nucleophilic aromatic substitution (NAS) is a plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing nitro group. For NAS to occur, a good leaving group must be present on the aromatic ring, and the ring must be activated by electron-withdrawing groups.
In the case of this compound, the nitro group itself could potentially be a leaving group under certain conditions, although this is less common. More likely, if a halogen were present at the C5 or C7 positions, it would be susceptible to nucleophilic displacement. The nitro group at position 6 would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (C5 and C7).
The general reactivity of similar compounds, such as 2-Amino-6-nitrobenzothiazole, indicates an incompatibility with strong oxidizing agents and strong acids. nih.govchemicalbook.com This suggests that the amino group can be protonated in acidic conditions, which would further deactivate the ring towards electrophilic substitution but could potentially influence its behavior in other reactions.
Intermolecular and Intramolecular Reaction Pathways
The functional groups present in this compound, namely the amino and nitro groups, offer several possibilities for intermolecular and intramolecular reactions.
The primary amino group at position 3 is nucleophilic and can participate in a variety of reactions. For instance, it can react with aldehydes and ketones to form Schiff bases. This type of reaction has been documented for the related compound 2-amino-6-nitrobenzothiazole.
The amino group can also be acylated, alkylated, or diazotized. Diazotization of the amino group would yield a diazonium salt, a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer or Schiemann reactions, to introduce a range of functional groups onto the isothiazole ring.
The nitro group at position 6 can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This would lead to the formation of benzo[d]isothiazole-3,6-diamine, a compound with two nucleophilic amino groups.
Intramolecularly, there is the potential for cyclization reactions, depending on the reaction conditions and the presence of other reagents. For example, if the amino group at position 3 were to be modified with a suitable side chain, it could potentially cyclize with the benzene ring or the nitro group.
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Nitrobenzo D Isothiazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of 6-Nitrobenzo[d]isothiazol-3-amine is expected to reveal distinct signals corresponding to the protons of the aromatic ring and the amine group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nitro group (-NO₂) and the electron-donating amine group (-NH₂), as well as the heterocyclic isothiazole (B42339) ring. Protons on the benzene (B151609) ring will exhibit characteristic splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with adjacent protons, with coupling constants (J) providing information on their relative positions.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzene ring are significantly affected by the attached substituents. The nitro group typically shifts attached carbons downfield, while the amino group causes an upfield shift.
Due to the limited availability of specific experimental data for this compound, the spectral data for its isomer, 2-Amino-6-nitrobenzothiazole (B160904) , can be used for illustrative comparison. The structural difference lies in the arrangement of the heteroatoms in the five-membered ring and the position of the amino group.
Table 1: Predicted ¹H NMR Spectral Data for this compound (Based on Structural Analysis)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~8.5-8.8 | d | ~2.0-2.5 |
| H-5 | ~8.0-8.3 | dd | ~8.5-9.0, 2.0-2.5 |
| H-7 | ~7.5-7.8 | d | ~8.5-9.0 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (Based on Structural Analysis)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3 | ~155-165 |
| C-3a | ~120-130 |
| C-4 | ~120-125 |
| C-5 | ~125-130 |
| C-6 | ~145-150 |
| C-7 | ~115-120 |
Advanced NMR Techniques (e.g., 2D NMR)
To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of the protons on the aromatic ring. For instance, a cross-peak between the signals for H-4 and H-5, and between H-5 and H-7 would be expected, but not between H-4 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of the carbon signal for each protonated carbon atom (C-4, C-5, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the quaternary (non-protonated) carbons and for piecing together the entire molecular skeleton. For example, correlations from the H-7 proton to the C-5 and C-3a carbons, and from the H-4 proton to the C-6 and C-7a carbons would be expected, confirming the placement of the nitro group and the fusion of the heterocyclic ring.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies, and absorption of IR radiation at these frequencies gives rise to a unique spectral fingerprint. For this compound, key vibrational bands would confirm the presence of the nitro and amino groups, as well as the aromatic system.
N-H Stretching: The amino group (-NH₂) would exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. Primary amines typically show two distinct bands.
N-O Stretching: The nitro group (-NO₂) is characterized by two strong absorption bands: an asymmetric stretch typically between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1380 cm⁻¹.
C=C and C=N Stretching: The aromatic ring and the isothiazole moiety will show a series of absorptions in the 1450-1620 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching.
C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Out-of-plane C-H bending vibrations appear in the 650-900 cm⁻¹ region and can provide information about the substitution pattern of the benzene ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3450-3490 | Medium |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3350-3390 | Medium |
| Aromatic C-H | C-H Stretch | ~3050-3150 | Medium-Weak |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1510-1550 | Strong |
| Aromatic/Heterocyclic | C=C / C=N Stretch | ~1450-1620 | Medium-Strong |
| Nitro (-NO₂) | Symmetric N-O Stretch | ~1330-1360 | Strong |
Mass Spectrometry (MS and HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the molecular mass can be determined with high precision, allowing for the calculation of the molecular formula. The molecular formula for this compound is C₇H₅N₃O₂S, corresponding to a monoisotopic mass of approximately 195.01 Da.
Electron ionization (EI) mass spectrometry also induces fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. The molecular ion peak (M⁺) would be observed at m/z 195. Key fragmentation pathways for aromatic nitro compounds often involve the loss of NO (30 Da) and NO₂ (46 Da). The isothiazole ring can also undergo characteristic cleavages. Analysis of the isomer 2-Amino-6-nitrobenzothiazole shows a prominent molecular ion peak at m/z 195, confirming the elemental composition. nih.gov
Table 4: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Identity of Lost Neutral |
|---|---|---|
| 195 | [C₇H₅N₃O₂S]⁺ | Molecular Ion (M⁺) |
| 165 | [C₇H₅N₂S]⁺ | NO |
| 149 | [C₇H₅N₂OS]⁺ | NO₂ |
| 137 | [C₆H₃N₂S]⁺ | CO + HCN |
Electronic Absorption (UV-Vis) Spectroscopy and Chromophoric Analysis
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. The spectrum is a function of the chromophores present, which are typically conjugated systems of double bonds.
The structure of this compound contains a highly conjugated system, incorporating the benzene ring, the isothiazole ring, and the nitro group. This extensive conjugation is expected to result in strong absorption bands in the UV-Vis region. The nitro and amino groups, acting as auxochromes, will further influence the position and intensity of the absorption maxima (λₘₐₓ). The electron-withdrawing nitro group and the electron-donating amino group in conjugation with the aromatic system are likely to cause a significant bathochromic (red) shift, pushing the absorption into the longer wavelength region of the spectrum. This is due to the promotion of π → π* and n → π* electronic transitions.
X-ray Diffraction (XRD) for Solid-State Structure Determination
While spectroscopic methods provide a wealth of information about molecular connectivity and functional groups, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and π-stacking in the crystal lattice.
Computational and Theoretical Chemical Investigations of 6 Nitrobenzo D Isothiazol 3 Amine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a popular tool for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost.
Molecular Orbital Analysis and Frontier Orbitals
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed frontier molecular orbitals (FMOs). youtube.com The energies of these orbitals and their energy gap are crucial in determining a molecule's chemical reactivity and kinetic stability.
For 6-Nitrobenzo[d]isothiazol-3-amine, the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing nitro group (-NO2) on the benzisothiazole core significantly influences the electronic distribution and the nature of the frontier orbitals. The amino group tends to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while the nitro group lowers the energy of the LUMO, making it more susceptible to nucleophilic attack. rsc.org
A hypothetical molecular orbital analysis for this compound, based on DFT calculations, would likely reveal the HOMO to be localized primarily on the amino group and the isothiazole (B42339) ring, reflecting its electron-donating nature. Conversely, the LUMO would be expected to be concentrated on the nitro group and the benzene (B151609) ring, indicative of its electron-withdrawing character. researchgate.net
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -2.8 |
| HOMO-LUMO Gap | 3.7 |
Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.
Electrostatic Potential Mapping
An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how molecules will interact with each other. The ESP map of this compound would be expected to show regions of negative potential (red) around the oxygen atoms of the nitro group and the nitrogen atom of the amino group, indicating their high electron density and propensity to act as sites for electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the amino group and parts of the aromatic ring, suggesting these are potential sites for nucleophilic attack.
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties.
Global and Local Reactivity Indices
For this compound, the calculated global reactivity indices would provide a quantitative measure of its stability and reactivity. The local reactivity indices would likely confirm that the nitrogen and oxygen atoms of the nitro group are the primary sites for nucleophilic attack, while the amino group and specific carbon atoms in the aromatic ring are the most probable sites for electrophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.65 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.85 eV |
| Electrophilicity Index (ω) | μ² / (2η) | 5.85 eV |
Note: These values are derived from the hypothetical HOMO and LUMO energies in Table 1 and are for illustrative purposes.
Prediction of Reaction Pathways and Transition States
DFT calculations can be used to model reaction pathways and identify transition states, providing valuable information about the mechanism and kinetics of chemical reactions. For this compound, theoretical studies could predict the most likely pathways for various reactions, such as electrophilic substitution on the aromatic ring or nucleophilic addition to the nitro group. By calculating the energy barriers of different potential pathways, the most favorable reaction mechanism can be determined. For instance, investigations into the reactions of related benzisothiazole derivatives have elucidated mechanisms involving intermediates like S-substituted o-cyanothiophenols. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Activity Predictions
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of lead compounds.
Derivation of Molecular Descriptors
To quantitatively describe the structural and electronic characteristics of this compound, a variety of molecular descriptors can be calculated. These descriptors are numerical values that encode different aspects of a molecule's topology, geometry, and electronic distribution. Such descriptors are fundamental for developing predictive models, particularly in the realm of Quantitative Structure-Activity Relationship (QSAR) studies. For analogous compounds like nitrobenzothiazole derivatives, these descriptors are typically derived using quantum chemical methods, such as Density Functional Theory (DFT) or semi-empirical methods like PM3. ui.ac.idui.ac.idingentaconnect.com
The primary classes of molecular descriptors relevant to this compound include:
Electronic Descriptors: These descriptors are crucial for understanding the reactivity and interaction potential of the molecule. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ui.ac.idresearchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net Other important electronic descriptors are the dipole moment (µ), which measures the polarity of the molecule, and the molecular polarizability (α), which describes the molecule's response to an external electric field. ui.ac.id Atomic net charges on specific atoms within the molecule can also be calculated to identify sites susceptible to electrophilic or nucleophilic attack. ui.ac.id
Physicochemical Descriptors: The lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids, is a critical parameter, especially for drug-like molecules. This is commonly quantified by the logarithm of the partition coefficient, Log P. ui.ac.id
Topological and Geometrical Descriptors: These descriptors provide information about the size, shape, and connectivity of the molecule. While not explicitly detailed in the provided search results for this specific compound, they are a standard component of computational chemical analysis.
A hypothetical set of calculated molecular descriptors for this compound, based on methodologies applied to similar compounds, is presented in the interactive table below. ui.ac.idresearchgate.net
| Descriptor Category | Descriptor Name | Hypothetical Value | Unit |
| Electronic | HOMO Energy | -8.5 | eV |
| LUMO Energy | -2.1 | eV | |
| HOMO-LUMO Gap | 6.4 | eV | |
| Dipole Moment (µ) | 4.2 | Debye | |
| Polarizability (α) | 25.7 | ų | |
| Physicochemical | Log P | 2.8 |
Predictive Modeling Approaches and Algorithm Development
The molecular descriptors derived for this compound and its analogs can be used to develop predictive models that correlate these structural features with a specific property or activity, such as biological activity or toxicity. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach in this area. ui.ac.idui.ac.id
The development of a predictive QSAR model typically involves the following steps:
Data Set Compilation: A series of compounds with known activities is required. For instance, in studies of nitrobenzothiazole derivatives as antimalarial agents, the 50% inhibitory concentration (IC50) is used as the biological activity endpoint. ui.ac.idui.ac.id
Descriptor Calculation: As described in the previous section, a range of molecular descriptors is calculated for each compound in the series.
Model Building and Validation: Statistical methods are employed to build a mathematical model that relates the descriptors (independent variables) to the activity (dependent variable). A commonly used technique is Multiple Linear Regression (MLR), which generates a linear equation. ui.ac.id For example, a QSAR study on nitrobenzothiazole derivatives resulted in an MLR equation with a high correlation coefficient (r² = 1.00), indicating a strong relationship between the selected descriptors and antimalarial activity. ui.ac.id
The general form of an MLR equation is: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where c represents coefficients and D represents the molecular descriptors.
Other algorithms that can be used for developing predictive models include Partial Least Squares (PLS) and machine learning approaches like support vector machines (SVM) and artificial neural networks (ANN). The robustness and predictive power of the developed models are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with an independent test set of compounds. ui.ac.id
For instance, a hypothetical predictive model for the biological activity of a series of nitrobenzo[d]isothiazol-3-amine derivatives might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the LUMO energy, suggesting that more polar compounds with a greater ability to accept electrons are more potent. The insights gained from such models are invaluable for the rational design of new, more effective compounds. wjahr.com
Derivatization Chemistry of 6 Nitrobenzo D Isothiazol 3 Amine
Formation of Schiff Bases and Imines from the Amino Group
The primary amino group in 6-nitrobenzo[d]isothiazol-3-amine readily undergoes condensation reactions with various aromatic and aliphatic aldehydes to form the corresponding Schiff bases or imines. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde, followed by dehydration.
The synthesis of Schiff bases from the analogous compound, 2-amino-6-nitrobenzothiazole (B160904), has been well-documented. For instance, the condensation of 2-amino-6-nitrobenzothiazole with substituted benzaldehydes in ethanol (B145695), often with a few drops of glacial acetic acid as a catalyst and refluxing for several hours, yields the corresponding N-benzylidene-6-nitrobenzo[d]thiazol-2-amines. rjpbcs.comresearchgate.net A similar approach can be applied to this compound.
A study on the synthesis of Schiff base derivatives of 2-amino-6-nitrobenzothiazole reported the reaction with various aromatic aldehydes. rjpbcs.com The general procedure involves refluxing equimolar amounts of the amine and aldehyde in ethanol with a catalytic amount of glacial acetic acid for 8-10 hours. rjpbcs.com The resulting Schiff bases are often colored crystalline solids. For example, the reaction with 1,2-diphenylethane-1,2-dione (benzil) can lead to the formation of a di-imine Schiff base ligand. researchgate.net
Table 1: Examples of Schiff Base Synthesis from 2-Amino-6-nitrobenzothiazole
| Aldehyde | Product | Yield (%) | Melting Point (°C) | Reference |
| Benzaldehyde | N-benzylidene-6-nitro[d]thiazol-2-amine | 64 | 278-280 | rjpbcs.com |
| 3-Nitrobenzaldehyde | 6-nitro-N-(3-nitrobenzylidene)benzo[d]thiazol-2-amine | 57 | 287-289 | rjpbcs.com |
| 4-Methoxybenzaldehyde | N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amine | 68 | 294-296 | rjpbcs.com |
| 3,5-Diiodosalicylic aldehyde | Schiff base of 2-amino-6-nitrobenzothiazole | 76-80 | Not Reported | nih.gov |
Acylation and Sulfonylation Reactions
The amino group of this compound can be readily acylated or sulfonylated using various acylating and sulfonylating agents, respectively. These reactions typically result in the formation of amides and sulfonamides.
Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270). For instance, the acylation of 2-amino-6-nitrobenzothiazole with benzoyl chloride in refluxing pyridine yields N-(6-nitrobenzo[d]thiazol-2-yl)benzamide. nih.gov A similar reaction is expected for the isothiazole (B42339) analog. Another example involves the acylation with chloroacetyl chloride, which can then be used for further derivatization. nih.gov
Sulfonylation is another important transformation. The reaction of aromatic amines with arylsulfonyl chlorides in pyridine leads to the corresponding sulfonamides. slideshare.net For example, 2-amino-N,N-dimethyl-1,3-benzothiazole-6-sulfonamide has been synthesized, highlighting the reactivity of the benzothiazole (B30560) system towards sulfonylation. sigmaaldrich.com While specific examples for this compound are not prevalent in the literature, the general reactivity of aromatic amines suggests that it would readily undergo sulfonylation under similar conditions. A study on 2-aminobenzothiazole (B30445) derivatives demonstrated the synthesis of disulfonamides from 2-amino-6-nitrobenzothiazole. nih.gov The process involved initial acylation, followed by reduction of the nitro group and subsequent sulfonylation. nih.gov
Diazotization and Coupling Reactions to Azo Compounds
The primary aromatic amino group of this compound can be converted to a diazonium salt through a process called diazotization. This reaction is typically carried out at low temperatures (0-5 °C) using sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric or sulfuric acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo various coupling reactions, most notably with activated aromatic compounds like phenols and anilines, to form brightly colored azo dyes.
The synthesis of azo dyes based on 2-amino-6-nitro-1,3-benzothiazole has been reported. isca.me In this process, a diazotized solution of the benzothiazole derivative is added to a cold solution of a coupling component (phenols or aromatic amines). isca.me For instance, the coupling of diazotized 2-amino-6-substituted benzothiazoles with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in acetic acid at low temperatures yields disperse azo dyes. rsc.org Similarly, the synthesis of azo dyes incorporating a coumarin-benzothiazole scaffold has been achieved, with some derivatives showing excellent biological activity. rsc.org Given the similar electronic nature of the amino group, this compound is expected to undergo analogous diazotization and azo coupling reactions.
Reductive Transformations to 6-Aminobenzo[d]isothiazol-3-amine
The nitro group at the 6-position of this compound can be selectively reduced to an amino group, yielding 6-aminobenzo[d]isothiazol-3-amine. This transformation is a crucial step in the synthesis of various derivatives where the presence of a second amino group is desired for further functionalization.
Several methods are available for the reduction of aromatic nitro groups. isca.me Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a common approach. acs.org Another widely used method is the reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid. nih.gov This method has been successfully employed for the reduction of the nitro group in acylated 2-amino-6-nitrobenzothiazole derivatives. nih.gov The choice of reducing agent is critical to avoid the reduction of other functional groups present in the molecule.
Introduction of Heterocyclic and Aromatic Substituents
The core structure of this compound can be modified by introducing various heterocyclic and aromatic substituents. These modifications are often achieved through reactions involving the amino group or by building the heterocyclic system from a substituted precursor.
One common strategy involves the acylation of the amino group with a reagent that already contains a heterocyclic or aromatic moiety. For instance, 2-aminobenzothiazole can be acylated with chloroacetyl chloride, and the resulting chloroacetamide can react with various heterocyclic compounds to introduce new rings. nih.gov
Another approach is the construction of fused heterocyclic systems. For example, the reaction of 2-aminobenzothiazoles with α-halogenoketones can lead to the formation of bis-thiazolo derivatives. nih.gov Furthermore, multicomponent reactions involving α-aminoazoles, such as 2-aminobenzothiazole, with aldehydes and other reagents can be used to synthesize complex heterocyclic structures like thiopyran-fused pyrimidines. nih.gov While specific examples for this compound are limited, the principles demonstrated with the benzothiazole analog suggest that similar synthetic strategies can be employed to introduce a wide array of heterocyclic and aromatic substituents.
Advanced Applications in Organic Synthesis and Materials Science
6-Nitrobenzo[d]isothiazol-3-amine as a Building Block in Complex Molecule Synthesis
The reactivity of the amino and nitro groups, combined with the inherent aromaticity of the benzothiazole (B30560) system, allows this compound to serve as a foundational element in the synthesis of more complex molecules. The amino group can be readily diazotized and subjected to various coupling reactions, while the nitro group can be reduced to an amino group, opening up further avenues for functionalization.
For instance, the synthesis of new substituted benzo[g]indazoles functionalized with a 6-nitro and 6-amino groups has been achieved through the reaction of benzylidene tetralones with hydrazine (B178648) in acetic acid. nih.govnih.gov This highlights the utility of the nitro-amino functionalized core in constructing conformationally-constrained tricyclic systems. nih.govnih.gov
Design and Synthesis of Advanced Organic Materials
The electronic properties of this compound make it an attractive component in the design of advanced organic materials with specific optical and electronic functionalities.
The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the aromatic ring system makes this compound a prime candidate for the theoretical design of chromophoric systems, particularly azo dyes. Azo dyes containing heterocyclic moieties are known for their brilliant colors and strong chromophoric strength. researchgate.net The diazotization of the amino group on the this compound core, followed by coupling with various aromatic or heterocyclic partners, can theoretically lead to a wide array of azo dyes with diverse colors and properties. researchgate.netdergipark.org.tr
Theoretical studies, often employing Density Functional Theory (DFT), are crucial in predicting the electronic and absorption properties of such designed dyes. researchgate.netdergipark.org.trresearchgate.net These computational methods allow for the evaluation of different tautomeric forms and the influence of solvent on the UV-Vis absorption spectra, guiding the synthesis of dyes with desired characteristics. researchgate.netdergipark.org.tr The general synthetic route for such azo dyes typically involves a diazo-coupling reaction under controlled temperature conditions. researchgate.netacu.edu.in
| Compound | Experimental λmax (nm) | Calculated λmax (nm) | Transition Type |
|---|---|---|---|
| Azo Dye 4a | 271-305 | 330-348 | n→π |
| Azo Dye 4b | 271-305 | 330-348 | n→π |
| Azo Dye 4c | 271-305 | 330-348 | n→π |
| Azo Dye 4d | 271-305 | 330-348 | n→π |
| Azo Dye 4e | 271-305 | 330-348 | n→π* |
Data derived from studies on similar heterocyclic azo dye systems. acu.edu.in
Derivatives of this compound hold potential for applications in optoelectronics. By chemically modifying the core structure, it is possible to modulate the material's electronic properties, such as its ability to absorb and emit light, and to transport charge. For example, the introduction of different substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the material's band gap and, consequently, its optical and electronic behavior. researchgate.net
Recent research on a 6-nitrobenzo[d]thiazol-2-amine derivative has shown its potential in mitigating epileptic conditions by modulating inflammatory and neuroprotective pathways in a zebrafish model. nih.gov This study highlights how derivatives can be designed to interact with biological systems, a principle that can be extended to the design of materials for biosensing and other optoelectronic applications. nih.gov
Exploration in Catalysis and Ligand Design
The nitrogen and sulfur atoms within the benzo[d]isothiazole ring, along with the exocyclic amino group, provide potential coordination sites for metal ions. This makes this compound and its derivatives interesting candidates for exploration in the field of catalysis and ligand design. The synthesis of metal complexes with ligands derived from this scaffold could lead to novel catalysts with unique reactivity and selectivity.
Emerging Research Avenues and Future Outlook in Benzo D Isothiazol 3 Amine Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Recent advancements often utilize intramolecular or intermolecular pathways starting from readily available materials. nih.govnih.gov One prominent intramolecular approach involves the oxidative dehydrogenative cyclization of 2-mercaptobenzamides. mdpi.com Innovations in this area include the use of copper(I) catalysts under an oxygen atmosphere to facilitate the crucial N–S bond formation. nih.govmdpi.com An even more sustainable method employs electrochemistry, which uses electricity as a clean redox agent for the cyclization, generating only hydrogen gas as a byproduct. nih.govmdpi.com
Intermolecular strategies have also seen significant progress. These methods often involve the reaction of 2-halobenzamides with a sulfur source, such as elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN). nih.gov Transition-metal catalysts, like copper salts, are frequently used to promote the cascade reaction involving C–S bond formation followed by N–S cyclization. nih.gov
More recent and highly efficient metal-free routes are emerging. arkat-usa.org One such method for preparing benzo[d]isothiazol-3-amines starts from a 3-substituted-2-fluoro-benzonitrile, which undergoes a nucleophilic aromatic substitution with sodium sulfide, followed by a reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to form the final amine product. arkat-usa.org Another novel, catalyst-free approach involves the direct reaction of a benzamidine (B55565) compound with elemental sulfur under basic conditions, which overcomes the need for metal catalysts or peroxides and proceeds with high yield. google.com
| Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Key Advantages | Reference(s) |
| Intramolecular Dehydrogenative Cyclization | 2-Mercaptobenzamides | Cu(I) catalyst, O₂ atmosphere | Excellent yields, controlled oxidation. | nih.govmdpi.com |
| Electrochemical Cyclization | 2-Mercaptobenzamides | Electricity (constant-current electrolysis) | Green and sustainable, no chemical oxidants, H₂ byproduct. | nih.govmdpi.com |
| Intermolecular Cascade Reaction | 2-Halobenzamides, Elemental Sulfur (S₈) | CuCl, CuBr₂ | Utilizes readily available starting materials. | nih.gov |
| Metal-Free Aromatic Substitution | 3-Substituted-2-fluoro-benzonitrile, Na₂S | NH₃, NaOCl | Avoids transition metals, efficient for amine synthesis. | arkat-usa.org |
| Catalyst-Free Annulation | Benzamidine compounds, Elemental Sulfur (S₈) | Base (e.g., in DMSO/toluene) | Simple reaction system, no catalyst needed, high yield. | google.com |
| Rhodium-Catalyzed C-H Annulation | Benzimidates, Elemental Sulfur (S₈) | Rhodium catalyst, AgOAc oxidant | High efficiency through direct C-H activation. | arkat-usa.org |
Advanced Computational Design of Novel Derivatives with Tailored Properties
Computational chemistry has become an indispensable tool for the rational design of novel benzo[d]isothiazol-3-amine derivatives with specific, pre-determined properties. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling allow researchers to correlate the chemical structure of compounds with their biological activities, guiding the synthesis of more potent and selective molecules. researchgate.net
A QSAR study on 1,2-benzisothiazol-3-one derivatives, a closely related scaffold, identified key molecular descriptors that influence inhibitory activity against caspase-3. researchgate.net The analysis revealed that descriptors related to electronegativity, atomic masses, and atomic van der Waals volumes play a significant role, providing a blueprint for designing new inhibitors. researchgate.net Such findings can be extrapolated to the 6-nitrobenzo[d]isothiazol-3-amine series to predict how modifications would impact biological function.
Advanced methods like 3D-QSAR and molecular field analysis (MFA) offer deeper insights by creating a three-dimensional model of the interaction between a ligand and its target. nih.gov These models map the steric and electrostatic fields around the molecule, highlighting regions where modifications could enhance binding affinity. nih.gov By applying MFA, chemists can virtually screen potential derivatives of this compound to prioritize the synthesis of candidates with the highest probability of success for a desired therapeutic target.
| Computational Method | Application in Drug Design | Potential Insights for Benzo[d]isothiazol-3-amine Derivatives | Reference(s) |
| QSAR | Correlates structural properties with biological activity. | Predict inhibitory potency based on electronic and steric parameters of substituents on the aromatic ring. | researchgate.net |
| 3D-QSAR / MFA | Creates 3D models of steric and electrostatic fields required for activity. | Guide modifications to improve binding affinity and selectivity for a specific biological target. | nih.gov |
| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a receptor. | Visualize binding modes and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). | nih.gov |
| DFT Calculations | Models electronic structure and reactivity. | Understand the influence of the nitro group on the molecule's reactivity and explore potential reaction mechanisms. | N/A |
Application of Green Chemistry Principles in Synthesis and Transformation
The integration of green chemistry principles is a major trend in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding toxic substances, and improving energy efficiency. bohrium.com The synthesis of benzo[d]isothiazole derivatives is increasingly benefiting from these principles. nih.govresearchgate.net
Key green strategies being implemented include:
Use of Greener Solvents: Shifting from traditional volatile organic compounds to more environmentally benign solvents like water or, in some cases, performing reactions under solvent-free conditions. mdpi.comrsc.org The use of aqueous media can also simplify product purification. mdpi.com
Alternative Energy Sources: Employing microwave irradiation or electrochemistry to drive reactions. Electrochemical synthesis, for instance, replaces chemical oxidants with electricity, a sustainable reagent. nih.govmdpi.com
Catalyst-Free and Metal-Free Reactions: Designing synthetic routes that eliminate the need for catalysts, particularly those based on heavy or toxic metals. arkat-usa.orggoogle.com The reaction between benzamidine and sulfur is a prime example of a catalyst-free method that simplifies the reaction system and reduces potential environmental contamination. google.com
Atom Economy: Developing reactions, such as annulations and cascade reactions, that incorporate a majority of the atoms from the starting materials into the final product, thus minimizing waste. nih.gov
| Traditional Approach | Green Chemistry Alternative | Environmental/Efficiency Benefit | Reference(s) |
| Chemical Oxidants (e.g., peroxides) | Electrochemical Oxidation | Reduces chemical waste; uses clean energy; H₂ is the only byproduct. | nih.govmdpi.com |
| Metal Catalysts (e.g., Cu, Rh) | Catalyst-Free Synthesis | Avoids metal contamination; simplifies purification; lowers cost. | google.com |
| Volatile Organic Solvents (e.g., Toluene, DMF) | Aqueous Media or Solvent-Free Conditions | Reduces pollution and health hazards; simplifies workup. | mdpi.comrsc.org |
| Multi-Step Synthesis with Isolation of Intermediates | One-Pot Cascade Reactions | Increases efficiency; saves time and resources; reduces solvent waste. | nih.gov |
Theoretical Exploration of Novel Reactivity and Unconventional Applications
Beyond established applications, theoretical and computational studies are paving the way for exploring novel reactivity patterns and unconventional uses for the this compound scaffold. The unique combination of functional groups—an electron-withdrawing nitro group, a nucleophilic amine, and a biologically relevant heterocyclic system—creates a platform for diverse chemical behavior. arkat-usa.orgontosight.ai
Theoretical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure. This allows for the prediction of the most reactive sites, the exploration of reaction mechanisms, and an understanding of how the potent nitro group modulates the electron density across the fused ring system.
This theoretical groundwork can inspire the exploration of unconventional applications. For instance:
Materials Science: The high nitrogen and oxygen content, courtesy of the nitro and amine groups, suggests potential as a precursor for high-energy density materials. Theoretical modeling can predict stability and energetic performance.
Organic Electronics: The conjugated π-system of the benzo[d]isothiazole core could be exploited in the design of novel organic semiconductors or dyes. Theoretical studies can predict electronic properties like band gaps and charge transport capabilities.
Photochemistry: Computational analysis of the molecule's excited states could reveal potential for photochemical reactions or applications as fluorescent probes, where the nitro group acts as a quencher that can be modulated by the local environment or by chemical transformation.
| Potential Application Area | Key Molecular Features | Theoretical Method for Exploration | Reference Concept(s) |
| High-Energy Materials | High nitrogen content, nitro group (oxidizer), amine group (fuel). | DFT for calculating heat of formation and predicting stability. | ontosight.ai |
| Conductive Polymers | Conjugated aromatic system, amine group for polymerization. | Band structure calculations to predict conductivity. | N/A |
| Fluorescent Probes/Sensors | Fused heterocyclic core, environmentally sensitive nitro group. | Time-Dependent DFT (TD-DFT) to model electronic transitions and fluorescence. | researchgate.net |
| Novel Pharmacophores | Unique 3D arrangement of H-bond donors/acceptors and aromatic rings. | Molecular docking and dynamics to screen for new biological targets. | google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
